molecular formula C21H24N2O2 B1504418 Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-23-3

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B1504418
CAS RN: 1160247-23-3
M. Wt: 336.4 g/mol
InChI Key: HWOPIKPGZDTYJV-UHFFFAOYSA-N
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Description

Spirocyclic indoline compounds, such as 1’-methylspiro[indoline-3,4’-piperidine], are widely present in numerous natural products and synthetic molecules with significant biological activities . They have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry .


Synthesis Analysis

The synthesis of similar spirocyclic compounds often involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .


Molecular Structure Analysis

Molecular docking assays revealed that similar compounds as a ligand showed strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .


Chemical Reactions Analysis

The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives .

Scientific Research Applications

Anticancer and Antitumor Activity

  • Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been synthesized and evaluated for their anticancer activity, with specific compounds showing potent inhibition of c-Met/ALK dual inhibitors and significant tumor growth inhibition in human gastric carcinoma xenograft models (Jingrong Li et al., 2013).
  • A study on 1'-methylspiro[indoline-3,4'-piperidine] derivatives designed and synthesized for antitumor activity showed good antiproliferative activities against several cancer cell lines, indicating their potential as potent anti-tumor agents (Junjian Li et al., 2020).

Antidepressant Potential

  • Research on 1-arylspiro[indoline-3,4'-piperidine]s has explored their potential antidepressant activity, highlighting the therapeutic possibilities of these compounds in mental health treatments (H. Ong et al., 1983).

Selective σ-Receptor Ligands

  • Spiro[indoline-3,4'-piperidine] compounds have been developed as highly potent and subtype selective σ-receptor ligands, contributing to our understanding of σ-receptors and their role in various neurological processes (C. Maier & B. Wünsch, 2002).

Synthetic Methodologies

  • An effective synthetic route to spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives has been described, showcasing the versatility of these compounds in organic synthesis and their potential applications in creating diverse molecular architectures (A. Alizadeh & J. Mokhtari, 2011).

Future Directions

Spiroindole and spirooxindole scaffolds, which are similar to the compound , are very important in drug design processes . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .

properties

IUPAC Name

benzyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-7-8-19-18(13-16)21(15-22-19)9-11-23(12-10-21)20(24)25-14-17-5-3-2-4-6-17/h2-8,13,22H,9-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOPIKPGZDTYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678288
Record name Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160247-23-3
Record name Phenylmethyl 1,2-dihydro-5-methylspiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
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Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
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Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
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Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
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Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
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